molecular formula C8H7F3O3 B15231324 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol

Cat. No.: B15231324
M. Wt: 208.13 g/mol
InChI Key: BTFSTIASXCWEEN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethoxy group attached to a phenol ring. The trifluoromethoxy group is known for its significant impact on the chemical and physical properties of the compound, making it relevant in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group into the phenol ring. One common method is the radical trifluoromethylation of phenolic compounds. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Biological Activity

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The incorporation of trifluoromethoxy groups has been shown to enhance the pharmacological properties of various compounds, making them more effective as drugs. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

The molecular formula for this compound is C9H8F3O3, with a molecular weight of 224.16 g/mol. Its structure includes a hydroxymethyl group and a trifluoromethoxy group attached to a phenolic ring, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC9H8F3O3
Molecular Weight224.16 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethoxy group enhances membrane permeability and disrupts bacterial cell walls.

Case Study: Antimicrobial Efficacy

  • Pathogens Tested : E. coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 32 µg/mL
    • Staphylococcus aureus: 16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair .

Case Study: Anticancer Mechanism

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group significantly influences the biological activity of phenolic compounds. Studies have shown that substituents on the phenolic ring can modulate the potency of these compounds against specific biological targets .

Key Findings:

  • Trifluoromethoxy Group : Enhances lipophilicity and cellular uptake.
  • Hydroxymethyl Group : Contributes to hydrogen bonding interactions with biological targets.

Comparative Analysis

A comparative analysis with similar compounds reveals that the trifluoromethoxy substitution is crucial for enhancing both antimicrobial and anticancer activities. Compounds lacking this group tend to exhibit reduced efficacy.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
PhenolLowLow
5-Fluoro-2-hydroxyphenolModerateLow

Properties

Molecular Formula

C8H7F3O3

Molecular Weight

208.13 g/mol

IUPAC Name

2-(hydroxymethyl)-5-(trifluoromethoxy)phenol

InChI

InChI=1S/C8H7F3O3/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3,12-13H,4H2

InChI Key

BTFSTIASXCWEEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)CO

Origin of Product

United States

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